molecular formula C14H10N3+ B14224895 3-Phenyl-1H-indole-2-diazonium CAS No. 763075-50-9

3-Phenyl-1H-indole-2-diazonium

Cat. No.: B14224895
CAS No.: 763075-50-9
M. Wt: 220.25 g/mol
InChI Key: VBQQLOOAPQRLHO-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indole-2-diazonium: is a diazonium compound derived from 3-phenyl-1H-indole. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The indole ring system is a significant heterocyclic structure found in many natural products and pharmaceuticals, making this compound an interesting compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole-2-diazonium typically involves the diazotization of 3-phenyl-1H-indole. This process includes the reaction of 3-phenyl-1H-indole with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures to stabilize the diazonium salt.

Industrial Production Methods: Industrial production of diazonium compounds often involves similar diazotization reactions but on a larger scale. The process must be carefully controlled to prevent decomposition of the diazonium salt, which can be highly reactive and potentially explosive.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-indole-2-diazonium undergoes several types of reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, leading to the formation of substituted indoles.

    Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like potassium iodide, copper(I) cyanide, or water are commonly used.

    Coupling Reactions: Phenols or aromatic amines in the presence of a base, such as sodium hydroxide, are typical.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.

Major Products:

    Substituted Indoles: Products depend on the nucleophile used in the substitution reaction.

    Azo Compounds: Formed from coupling reactions with phenols or aromatic amines.

    Hydrazine Derivatives: Result from reduction reactions.

Scientific Research Applications

3-Phenyl-1H-indole-2-diazonium has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-indole-2-diazonium involves its ability to form reactive intermediates, such as carbocations or radicals, which can undergo various chemical transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications, including the formation of azo compounds and substituted indoles.

Comparison with Similar Compounds

    3-Phenyl-1H-indole: The parent compound from which 3-Phenyl-1H-indole-2-diazonium is derived.

    2-Phenylindole: Another indole derivative with similar structural features but different reactivity.

    Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.

Uniqueness: this compound is unique due to its diazonium group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the formation of azo compounds and substituted indoles.

Properties

CAS No.

763075-50-9

Molecular Formula

C14H10N3+

Molecular Weight

220.25 g/mol

IUPAC Name

3-phenyl-1H-indole-2-diazonium

InChI

InChI=1S/C14H10N3/c15-17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H/q+1

InChI Key

VBQQLOOAPQRLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)[N+]#N

Origin of Product

United States

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